molecular formula C11H19NO3 B2366232 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide CAS No. 1421481-64-2

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide

Cat. No.: B2366232
CAS No.: 1421481-64-2
M. Wt: 213.277
InChI Key: AIIOPPHQAJZATC-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide is a chemical compound known for its potential therapeutic applications. It is a small molecule inhibitor that has been extensively studied for its ability to inhibit the enzyme 20-hydroxyeicosatetraenoic acid synthase, which plays a role in the biosynthesis of 20-hydroxyeicosatetraenoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond in the pent-4-enamide moiety can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in conditions related to the enzyme 20-hydroxyeicosatetraenoic acid synthase.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme 20-hydroxyeicosatetraenoic acid synthase. This enzyme is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid, a molecule that plays a role in various physiological processes. By inhibiting this enzyme, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide can modulate these processes, potentially leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide: Shares a similar structure but differs in stereochemistry.

    N-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide: Another stereoisomer with similar properties.

Uniqueness

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide is unique due to its specific inhibition of 20-hydroxyeicosatetraenoic acid synthase, which distinguishes it from other compounds with similar structures but different biological targets.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-3-4-11(15)12-9-5-8(7-13)10(14)6-9/h2,8-10,13-14H,1,3-7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIOPPHQAJZATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1CC(C(C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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